Cas no 18463-85-9 (Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-)

Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- structure
18463-85-9 structure
Product Name:Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-
CAS-nummer:18463-85-9
MF:C15H14N4S
MW:282.363461017609
CID:143335
PubChem ID:29080
Update Time:2025-04-19

Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-
    • N,N-dimethyl-4-(6-benzothiazolylazo)aniline
    • 4-[(E)-1,3-benzothiazol-6-yldiazenyl]-N,N-dimethylaniline
    • 6-(PARA-DIMETHYLAMINOPHENYLAZO)-BENZOTHIAZOLE
    • 6-DIMETHYLAMINOPHENYLAZOBENZOTHIAZOLE
    • BT-6
    • 6-[4-(Dimethylamino)phenylazo]benzothiazole
    • 6-[(p-Dimethylaminophenyl)azo]benzothiazole
    • N,N-dimethyl-p-(6-benzothiazolylazo)aniline
    • BRN 5389277
    • 6-((p-(Dimethylamino)phenyl)azo)benzothiazole
    • 4-(6-Benzothiazolylazo)-N,N-dimethylbenzenamine
    • CCRIS 4064
    • BENZOTHIAZOLE, 6-((p-(DIMETHYLAMINO)PHENYL)AZO)-
    • BT 6
    • 6-(p-Dimethlaminophenylazo)benzothiazole
    • N,N-Dimethyl-4(6'-benzthiazolylazo)aniline
    • 6-(4-dimethylaminophenylazobenzothiazole)
    • 4-(1,3-benzothiazol-6-yldiazenyl)-N,N-dimethylaniline
    • DTXSID0075314
    • 6-Dimethylaminophenylazobenzthiazole
    • 6-(p-dimethylaminophenylazo)-benzothiazole
    • N,N-Dimethyl-p-(6-benzthiazolylazo)aniline
    • 18463-85-9
    • Benzenamine, 4-(6-benzothiazolylazo)-N,N-dimethyl-
    • Inchi: 1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-14-15(9-12)20-10-16-14/h3-10H,1-2H3/b18-17+
    • InChI-sleutel: RRPLFUWADFBRTK-ISLYRVAYSA-N
    • LACHT: S1C=NC2C=CC(=CC1=2)/N=N/C1C=CC(=CC=1)N(C)C

Berekende eigenschappen

  • Exacte massa: 282.093917
  • Monoisotopische massa: 282.093917
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 339
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 69.1
  • XLogP3: 4.3

Experimentele eigenschappen

  • Dichtheid: 1.2493 (rough estimate)
  • Kookpunt: 467.6°C at 760 mmHg
  • Vlampunt: 236.6°C
  • Brekindex: 1.5700 (estimate)

Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- Gerelateerde literatuur

Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.